molecular formula C14H13F3N2O2 B2373890 2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 320423-22-1

2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No. B2373890
CAS RN: 320423-22-1
M. Wt: 298.265
InChI Key: YHQUJOJKXDJUIK-UHFFFAOYSA-N
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Description

“2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate” is a chemical compound with the molecular formula C14H14F3N3O. It has an average mass of 297.276 Da and a monoisotopic mass of 297.108887 Da .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which include “2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate” is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The trifluoromethyl group is strongly electron-withdrawing, indicating that, unlike fluorine, the trifluoromethyl group can be treated as a purely electron-withdrawing group during compound development .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 328.8±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C. It has an enthalpy of vaporization of 57.1±3.0 kJ/mol and a flash point of 152.6±27.9 °C .

Scientific Research Applications

Luminescence Sensing

2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate and related compounds have been explored in the development of novel luminescent materials. For instance, lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate have demonstrated potential as fluorescence sensors, particularly for detecting benzaldehyde derivatives due to their characteristic emission bands (Shi et al., 2015).

Synthesis of Fluorinated Compounds

The compound is also relevant in synthesizing fluorinated compounds, which are valuable in various chemical applications. A study described the trifluoromethylation of 1,3-dicarbonyl compounds leading to fluorinated pyrazoles, demonstrating the compound's utility in creating novel fluorinated derivatives (Ohtsuka et al., 2012).

Tautomerism Studies

Research on NH-pyrazoles, including derivatives of the 2,3-dimethylphenyl compound, has contributed to understanding tautomerism in organic chemistry. These compounds have been analyzed using X-ray crystallography and NMR spectroscopy to explore their structural characteristics and tautomeric behaviors (Cornago et al., 2009).

Crystal Structure and Antioxidant Properties

The synthesis, characterization, and crystal structure analysis of similar pyrazole derivatives have been conducted to understand their molecular properties better. These studies often include Hirshfeld surface analysis and DFT calculations to evaluate their potential as antioxidants (Naveen et al., 2021).

Antimicrobial and Anticancer Agents

Compounds structurally related to 2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. This research area highlights the biomedical importance of these compounds (Hafez et al., 2016).

Inhibition of Plasmodium falciparum

These compounds have also been explored for their role in inhibiting Plasmodium falciparum, the causative agent of malaria. The ability to bind in the active site of dihydroorotate dehydrogenase of Plasmodium falciparum makes them promising candidates for antimalarial drugs (Vah et al., 2022).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

Trifluoromethylpyridines and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds. It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

(2,3-dimethylphenyl) 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2/c1-8-5-4-6-11(9(8)2)21-13(20)10-7-19(3)18-12(10)14(15,16)17/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQUJOJKXDJUIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(=O)C2=CN(N=C2C(F)(F)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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